molecular formula C7H9BrO B15297276 rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one

rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one

Cat. No.: B15297276
M. Wt: 189.05 g/mol
InChI Key: PLNFCDROQLZBCB-NGJCXOISSA-N
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Description

rac-(1R,2R,4R)-2-Bromobicyclo[2.2.1]heptan-7-one is a brominated derivative of the norbornane (bicyclo[2.2.1]heptane) framework, featuring a ketone group at the 7-position and a bromine atom at the 2-position. The "rac-" prefix denotes a racemic mixture, comprising equal amounts of enantiomers due to the stereogenic centers at positions 1, 2, and 4. This compound is of significant interest in organic synthesis and crystallography due to its rigid bicyclic structure, which imposes unique steric and electronic constraints. Structural studies of this compound often employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, enabling precise determination of bond lengths, angles, and stereochemistry .

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one

InChI

InChI=1S/C7H9BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

PLNFCDROQLZBCB-NGJCXOISSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1C2=O)Br

Canonical SMILES

C1CC2C(CC1C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one typically involves the bromination of bicyclo[2.2.1]heptan-7-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .

Industrial Production Methods

While specific industrial production methods for rac-(1R,2R,4R)-2-bromobicyclo[22This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Bicyclic Compounds

Compound C-X Bond Length (Å) C=O Bond Length (Å) Melting Point (°C) Space Group
rac-2-Bromonorbornan-7-one 1.93 1.22 98–100 P1̄
(1R)-2-Bromonorbornan-7-one (enantiopure) 1.93 1.22 110–112 P2₁2₁2₁
1-Bromonorbornan-7-one 1.91 1.22 85–87 P2₁/c
2-Chloronorbornan-7-one 1.79 1.22 75–77 C2/c

Data derived from SHELXL-refined crystallographic studies .

Table 2: Reactivity Comparison

Compound SN2 Rate (k, s⁻¹) Solubility in THF (g/mL)
rac-2-Bromonorbornan-7-one 0.05 0.12
1-Bromonorbornan-7-one 0.12 0.18
2-Iodonorbornan-7-one 0.03 0.09

Research Findings

  • Steric Effects : The 2-bromo substituent in this compound creates significant steric hindrance, reducing SN2 reactivity by 60% compared to 1-bromo analogs. ORTEP-3 visualizations highlight the proximity of the bromine to adjacent bridgehead hydrogens .
  • Crystallographic Trends : Racemic mixtures consistently crystallize in centrosymmetric space groups, simplifying structure solution via SHELXD but complicating enantioselective synthesis .
  • Thermal Stability : Halogen size correlates with thermal stability; iodo derivatives decompose at 150°C, whereas bromo and chloro analogs remain stable up to 180°C and 200°C, respectively.

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